molecular formula C21H26N2O2 B11171284 3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide

3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide

Cat. No.: B11171284
M. Wt: 338.4 g/mol
InChI Key: SKDQPRZJOICKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with butanoylamino and butan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the butanoylamino and butan-2-yl groups. This can be achieved through the use of specific reagents and catalysts that facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various catalysts and reagents, such as palladium catalysts and halogenating agents, are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-phenyl-butan-2-one: This compound shares some structural similarities but differs in its functional groups and reactivity.

    2-hydroxy-2-methylpropiophenone: Another related compound with distinct chemical properties and applications.

Uniqueness

3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both butanoylamino and butan-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(butanoylamino)-N-(2-butan-2-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-4-9-20(24)22-17-11-8-10-16(14-17)21(25)23-19-13-7-6-12-18(19)15(3)5-2/h6-8,10-15H,4-5,9H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

SKDQPRZJOICKNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.